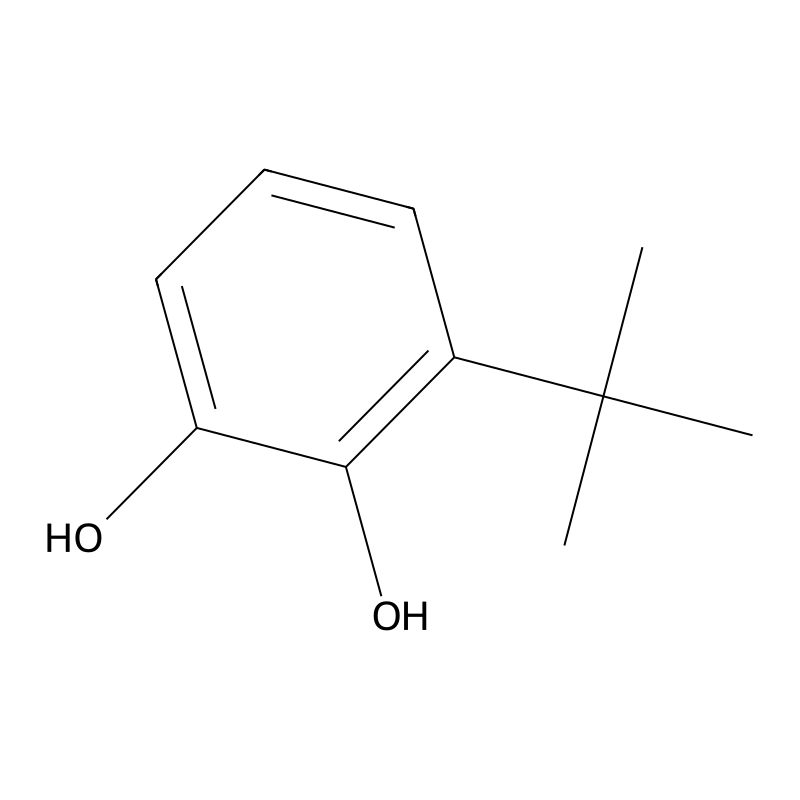3-(tert-Butyl)benzene-1,2-diol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Monophenolase Inhibitor:
3-(tert-Butyl)benzene-1,2-diol exhibits inhibitory effects on monophenolase enzymes, particularly tyrosinase. Studies have demonstrated its effectiveness in reducing tyrosinase activity in bacteria, potentially contributing to applications in various fields. [Source: Biosynth, ""]
Antioxidant Properties:
This compound possesses significant antioxidant properties due to its ability to scavenge free radicals. Free radicals are highly reactive molecules that can damage cells and contribute to various diseases. By scavenging these radicals, 3-(tert-Butyl)benzene-1,2-diol offers potential protective benefits against oxidative stress-related conditions. [Source: Biosynth, ""]
Inhibition of Hydrocarbon Oxidation:
Research suggests that 3-(tert-Butyl)benzene-1,2-diol can inhibit the oxidation of aromatic hydrocarbons by hydroxyl radicals. These radicals, often generated through reactions involving hydrogen peroxide and metal ions, can contribute to environmental pollution and degradation. The inhibitory effect of this compound presents potential applications in mitigating environmental damage caused by such reactions. [Source: Biosynth, ""]
3-(tert-Butyl)benzene-1,2-diol, also known as tert-butyl catechol, is an organic compound with the molecular formula . It features a benzene ring substituted with a tert-butyl group and two hydroxyl groups at the 1 and 2 positions. This compound is characterized by its unique steric hindrance due to the bulky tert-butyl group, influencing its chemical reactivity and biological properties.
- Free Radical Reactions: The compound can participate in free radical reactions, particularly at its benzylic position, leading to the formation of various derivatives .
- Oxidation: It can be oxidized to form quinones or other oxygenated products under specific conditions .
- Acylation: In the presence of acylating agents, it can undergo acylation reactions, which modify its functional groups .
3-(tert-Butyl)benzene-1,2-diol exhibits notable biological activities:
- Antioxidant Properties: The compound has been studied for its antioxidant capabilities, which may contribute to its protective effects against oxidative stress in biological systems.
- Enzyme Inhibition: Research indicates that it can inhibit certain enzymatic activities, making it a potential candidate for therapeutic applications in diseases where enzyme regulation is crucial .
Several methods exist for synthesizing 3-(tert-Butyl)benzene-1,2-diol:
- Direct Hydroxylation: The compound can be synthesized through the hydroxylation of tert-butyl phenol using appropriate oxidizing agents.
- Alkylation Reactions: Starting from catechol or related compounds, tert-butyl groups can be introduced via alkylation methods.
- Vapor Phase Reactions: Recent studies have explored vapor phase reactions involving tert-butylbenzene and other alkylating agents over catalysts like Al-MCM-41 .
Studies on the interactions of 3-(tert-Butyl)benzene-1,2-diol with biological molecules have revealed:
- Protein Binding: Investigations into how this compound interacts with proteins suggest that it may modulate protein function through binding mechanisms.
- Cellular Effects: In vitro studies indicate that it can influence cell signaling pathways, potentially affecting cell proliferation and survival.
Several compounds share structural similarities with 3-(tert-Butyl)benzene-1,2-diol. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-tert-butylphenol | C10H14O | Primarily used as a phenolic antioxidant in plastics. |
| 2-tert-butylphenol | C10H14O | Exhibits different antioxidant properties compared to 3-(tert-butyl)benzene-1,2-diol. |
| 3,5-Di-tert-butylbenzene-1,2-diol | C12H18O2 | Has two tert-butyl groups; displays enhanced steric hindrance. |
The uniqueness of 3-(tert-Butyl)benzene-1,2-diol lies in its specific positioning of hydroxyl groups and the steric effect of the tert-butyl group, which significantly influences its reactivity and biological activity compared to similar compounds.
XLogP3
UNII
GHS Hazard Statements
H302 (29.09%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (29.09%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (70.91%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant
Other CAS
4026-05-5








